Cas no 1519280-91-1 (4-(2,2-dimethylpropyl)piperidin-4-ol)

4-(2,2-Dimethylpropyl)piperidin-4-ol is a substituted piperidine derivative featuring a tertiary alcohol and a neopentyl (2,2-dimethylpropyl) group at the 4-position. This structural motif imparts steric hindrance and potential reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s rigid framework and functional groups allow for selective modifications, enabling the development of specialized bioactive molecules. Its stability under various conditions enhances its utility in multi-step synthetic routes. Researchers may also explore its applications in catalysis or as a chiral building block due to its stereogenic center. The compound is typically handled under standard laboratory conditions, ensuring compatibility with common synthetic protocols.
4-(2,2-dimethylpropyl)piperidin-4-ol structure
1519280-91-1 structure
Product Name:4-(2,2-dimethylpropyl)piperidin-4-ol
CAS No:1519280-91-1
MF:C10H21NO
MW:171.279843091965
CID:4727405
PubChem ID:83682911
Update Time:2025-05-20

4-(2,2-dimethylpropyl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Neopentylpiperidin-4-ol
    • 4-(2,2-dimethylpropyl)piperidin-4-ol
    • Inchi: 1S/C10H21NO/c1-9(2,3)8-10(12)4-6-11-7-5-10/h11-12H,4-8H2,1-3H3
    • InChI Key: LPMWSHKOKGGDGS-UHFFFAOYSA-N
    • SMILES: OC1(CCNCC1)CC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Topological Polar Surface Area: 32.299

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Additional information on 4-(2,2-dimethylpropyl)piperidin-4-ol

Chemical Profile of 4-(2,2-dimethylpropyl)piperidin-4-ol (CAS No. 1519280-91-1)

4-(2,2-dimethylpropyl)piperidin-4-ol, identified by its Chemical Abstracts Service (CAS) number 1519280-91-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative features a bulky isobutyl substituent at the 4-position of the piperidine ring, which imparts unique steric and electronic properties to the molecule. The compound’s structural framework suggests potential applications in the development of bioactive molecules, particularly in modulating neurological and cardiovascular pathways.

The synthesis of 4-(2,2-dimethylpropyl)piperidin-4-ol involves multi-step organic transformations, typically starting from commercially available precursors such as 1-bromooctane and piperidine. The introduction of the isobutyl group at the 4-position requires precise regioselective alkylation, often facilitated by strong bases like sodium hydride or organolithium reagents. The reaction conditions must be carefully controlled to avoid side products, ensuring high yield and purity of the desired product.

One of the most compelling aspects of 4-(2,2-dimethylpropyl)piperidin-4-ol is its potential as a pharmacophore in drug discovery. Piperidine derivatives are well-known for their role in various therapeutic areas, including antipsychotics, antivirals, and central nervous system (CNS) drugs. The bulky isobutyl group enhances lipophilicity, which can improve blood-brain barrier penetration—a critical factor for CNS-targeting agents. Recent studies have highlighted the importance of piperidine scaffolds in designing molecules with enhanced pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and metabolic stability of 4-(2,2-dimethylpropyl)piperidin-4-ol and its analogs. Molecular docking studies suggest that this compound may interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and enzyme kinases. These interactions are particularly relevant in the context of developing novel therapeutics for neurological disorders such as Alzheimer’s disease and Parkinson’s disease, where modulation of neurotransmitter pathways is crucial.

In vitro pharmacological evaluations have demonstrated promising activities for 4-(2,2-dimethylpropyl)piperidin-4-ol in preclinical models. For instance, preliminary data indicate that this compound exhibits inhibitory effects on certain enzyme kinases involved in inflammation and pain signaling. These findings align with emerging research trends that emphasize the use of polyfunctionalized heterocycles in addressing complex diseases. The compound’s ability to engage multiple targets simultaneously makes it an attractive candidate for developing dual-action therapeutics.

The synthesis and characterization of 4-(2,2-dimethylpropyl)piperidin-4-ol also contribute to the broader understanding of piperidine chemistry. Researchers are exploring novel synthetic routes to improve scalability and sustainability while maintaining high enantioselectivity if chiral derivatives are under investigation. Green chemistry principles are being increasingly adopted, with efforts to minimize solvent use and reduce waste generation during production processes.

Future directions in the study of 4-(2,2-dimethylpropyl)piperidin-4-ol include exploring its role in drug development through structure-activity relationship (SAR) studies. By systematically modifying substituents on the piperidine ring or introducing additional functional groups, researchers can fine-tune the pharmacological properties of the compound. Such modifications may lead to more potent and selective derivatives with improved therapeutic efficacy.

The potential applications of 4-(2,2-dimethylpropyl)piperidin-4-ol extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable building block for agrochemicals and specialty chemicals. For example, derivatives of this compound could be developed as novel pesticides or herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.

In conclusion,4-(2,2-dimethylpropyl)piperidin-4-ol (CAS No. 1519280-91-1) represents a promising compound with diverse applications in pharmaceutical research and industrial chemistry. Its structural characteristics and demonstrated biological activities position it as a key candidate for further development into novel therapeutics. As computational methods and synthetic techniques continue to advance, this molecule will likely play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.

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